N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-10-20-12-13(17(19-20)23-11-5-2)16(21)18-14-8-6-7-9-15(14)22-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEYIEOKIWAYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-methoxyaniline with propyl bromide to form N-(2-methoxyphenyl)propylamine. This intermediate is then reacted with 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid chloride under basic conditions to yield the desired compound. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide.
Reduction: Formation of N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Structural Analogues in Patent Literature
Benzothiazole Derivatives : European Patent EP3348550A1 (2018) describes compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide , which share the 2-methoxyphenyl motif but differ in core structure (benzothiazole vs. pyrazole) and substituents (trifluoromethyl, acetamide vs. carboxamide) . The benzothiazole derivatives exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, which is absent in the pyrazole-based compound.
Pyrazolo-Pyrimidine Derivatives: A patent (PCT/US12/036594) details 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (MW: 589.1 g/mol) . This compound shares a pyrazole core but incorporates a pyrimidine ring and fluorinated aromatic systems. The fluorophenyl and chromen moieties likely enhance binding affinity to kinase targets compared to the simpler methoxyphenyl group in the query compound.
Carboxamide Analogues with Varied Aromatic Substituents
lists N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (CAS: 356090-88-5), which replaces the pyrazole with an isoindole-dione core .
Metabolic Profile Comparisons
highlights the metabolism of N-(2-methoxyphenyl)hydroxylamine, a metabolite derived from o-anisidine, which undergoes hepatic microsomal conversion to o-aminophenol and unidentified products .
Data Table: Key Structural and Molecular Comparisons
Pharmacological and Functional Implications
- Electron-Donating vs. In contrast, trifluoromethyl () and fluoro substituents () introduce electron-withdrawing effects, which may improve metabolic stability or target binding .
- Core Flexibility : The pyrazole core offers conformational flexibility compared to rigid benzothiazole or isoindole-dione systems, possibly enabling broader target engagement .
- Metabolic Stability : The absence of fluorine or chlorine in the query compound may result in faster hepatic clearance compared to halogenated analogues .
Biological Activity
N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by its complex structure that includes a pyrazole ring, a methoxyphenyl group, and a propoxy substituent. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with an approximate molecular weight of 278.35 g/mol. The presence of functional groups such as methoxy and propoxy contributes to its chemical reactivity and biological interactions.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, may exhibit significant anti-inflammatory properties. Pyrazoles have been associated with the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, related compounds have shown up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, this compound may also exhibit neuroprotective effects. Pyrazole derivatives have been studied for their potential in treating neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .
Antimicrobial Properties
While specific antimicrobial data for this compound is limited, pyrazole compounds are generally known for their antimicrobial activity against various pathogens. Studies on related pyrazoles have demonstrated effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, indicating potential applications in combating infections .
The mechanism of action for this compound is believed to involve interactions with specific proteins or enzymes in biological pathways. Pyrazoles may form covalent or hydrogen bonds with target proteins, influencing their activity and thereby modulating various biochemical processes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Introduction of the Propoxy Group : The pyrazole intermediate is reacted with propyl bromide in the presence of a base.
- Formation of the Carboxamide Group : The final step involves reacting the substituted pyrazole with carboxylic acid derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potentials:
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions (e.g., ethanol, 80°C).
- Substitution reactions : Alkylation/propoxylation at the pyrazole 3-position using propyl bromide in the presence of a base (e.g., K₂CO₃) .
- Amidation : Coupling the carboxyl group with 2-methoxyaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF) .
Optimization Tips : - Use microwave-assisted synthesis to reduce reaction time and improve yield for cyclization steps .
- Monitor intermediates by TLC or HPLC to ensure stepwise purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key techniques include:
- Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve 3D structure and assess steric effects of the propyl/propoxy groups .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms (e.g., CYP1A2) using fluorometric assays .
- Antimicrobial activity : Perform agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do CYP enzymes influence the metabolic fate of this compound, and what experimental models are appropriate?
Methodological Answer:
- Microsomal incubations : Use hepatic microsomes from rats or humans, supplemented with NADPH, to identify phase I metabolites (e.g., hydroxylation at the methoxyphenyl group) .
- CYP induction : Pre-treat models with β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer) to assess enzyme-specific metabolism .
- Analytical methods : LC-MS/MS to detect metabolites like o-aminophenol (a potential carcinogenic byproduct) .
Q. How can researchers resolve species-specific contradictions in metabolic data?
Methodological Answer:
- Comparative studies : Incubate the compound with microsomes from rats, rabbits, and humans to compare metabolite profiles (e.g., rats show negligible o-aminophenol vs. rabbits) .
- Enzyme knockout models : Use CRISPR-edited hepatocytes lacking specific CYPs (e.g., CYP1A2) to isolate metabolic pathways .
- Computational modeling : Apply molecular docking to predict CYP-binding affinities and explain interspecies variability .
Q. What strategies validate the compound’s interaction with biological targets (e.g., receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinase domains) .
- Thermal Shift Assays : Monitor protein stability changes upon ligand binding to confirm target engagement .
- Silencing/overexpression studies : Knock down putative targets in cell lines and assess changes in compound efficacy .
Q. How can structural analogs guide SAR studies for improved activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace methoxy with chloro or fluoro groups) and test activity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with biological data .
- Crystallography : Compare ligand-bound protein structures to identify critical binding motifs (e.g., hydrogen bonds with the pyrazole ring) .
Q. What methodologies address stability challenges under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, or oxidants (e.g., H₂O₂) to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss via LC-MS .
- Formulation testing : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
